molecular formula C17H21F2NO4 B1383212 benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1334417-71-8

benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B1383212
CAS No.: 1334417-71-8
M. Wt: 341.35 g/mol
InChI Key: IYWVPLMXWCHQOF-UHFFFAOYSA-N
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Description

Benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with ethoxy, oxoethyl, and difluoromethyl groups. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO4/c1-2-23-15(21)10-14-8-9-20(12-17(14,18)19)16(22)24-11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWVPLMXWCHQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate
Reactant of Route 2
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benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate
Reactant of Route 3
benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate
Reactant of Route 4
benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate
Reactant of Route 6
benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate

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